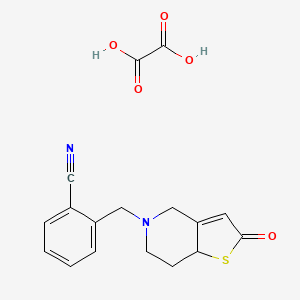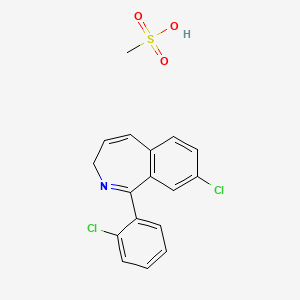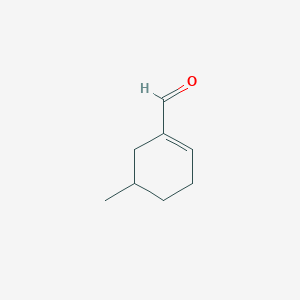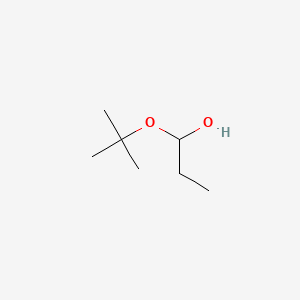
Propanol, 1(or 2)-(1,1-dimethylethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanol, 1(or 2)-(1,1-dimethylethoxy)-: is an organic compound belonging to the class of alcohols. It is a derivative of propanol where the hydroxyl group is bonded to a carbon atom that is also attached to a 1,1-dimethylethoxy group. This compound is known for its unique structural properties and its applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize this compound involves the Grignard reaction. This involves reacting a suitable alkyl halide with magnesium in an anhydrous ether solvent to form a Grignard reagent. .
Catalytic Hydrogenation: Another method involves the catalytic hydrogenation of propionaldehyde. .
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Propanol can undergo oxidation reactions to form aldehydes and carboxylic acids. .
Dehydration: In the presence of a catalyst, propanol can undergo dehydration to form alkenes and water.
Substitution: Propanol can also undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium dichromate, sulfuric acid.
Catalysts: Cobalt octacarbonyl, rhodium complex, sulfuric acid.
Major Products:
Oxidation: Propanal, propanoic acid.
Dehydration: Alkenes (e.g., propene).
Substitution: Alkyl halides (e.g., propyl chloride).
Applications De Recherche Scientifique
Chemistry:
Biology and Medicine:
Disinfectant: Propanol is used as a disinfectant due to its antimicrobial properties.
Pharmaceuticals: It is used in the pharmaceutical industry for the production of resins and cellulose esters.
Industry:
Mécanisme D'action
The mechanism of action of propanol involves its interaction with various molecular targets and pathways. As an alcohol, it can form hydrogen bonds with other molecules, affecting their structure and function. In biological systems, propanol can disrupt cell membranes and proteins, leading to its antimicrobial effects .
Comparaison Avec Des Composés Similaires
1-Propanol: A primary alcohol with similar properties but different structural arrangement.
2-Propanol (Isopropanol): A secondary alcohol with similar chemical properties but different reactivity due to its structure.
Uniqueness:
Structural Differences: The presence of the 1,1-dimethylethoxy group in propanol, 1(or 2)-(1,1-dimethylethoxy)-, makes it unique compared to other propanol isomers.
Reactivity: The structural differences lead to variations in reactivity and applications compared to other similar compounds.
Propriétés
Numéro CAS |
80763-10-6 |
|---|---|
Formule moléculaire |
C7H16O2 |
Poids moléculaire |
132.20 g/mol |
Nom IUPAC |
1-[(2-methylpropan-2-yl)oxy]propan-1-ol |
InChI |
InChI=1S/C7H16O2/c1-5-6(8)9-7(2,3)4/h6,8H,5H2,1-4H3 |
Clé InChI |
JJJTYYIVEITCFU-UHFFFAOYSA-N |
SMILES canonique |
CCC(O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Benzoyl-2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one](/img/structure/B14418366.png)
![5-Chlorobicyclo[3.3.1]non-2-ene](/img/structure/B14418373.png)
![5,6,7,9,10,31,32,33-Octachlorodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(33),2(25),3(13),4(36),5,7,9,11,14(24),15,17,19(35),20,22,26(34),27,29,31-octadecaene](/img/structure/B14418388.png)
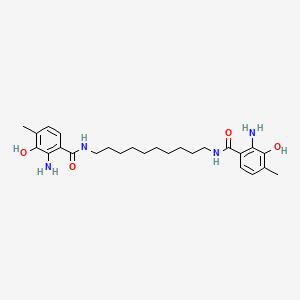

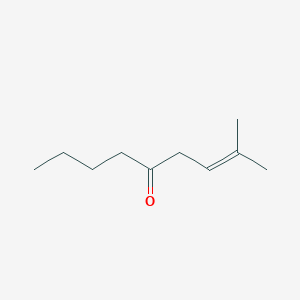
![[2-(Pent-4-EN-1-YL)cyclododec-1-EN-1-YL]methanol](/img/structure/B14418407.png)
![({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane)](/img/structure/B14418418.png)
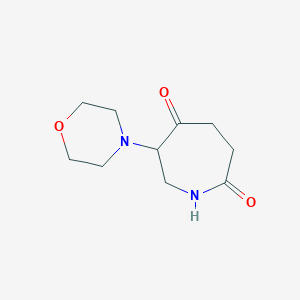
![1-Bromo-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14418434.png)
